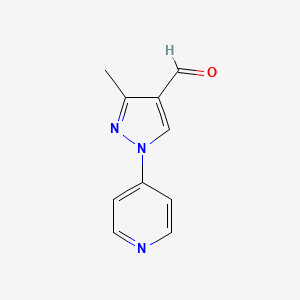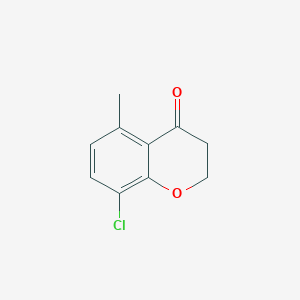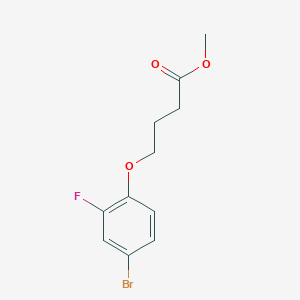
2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride
Übersicht
Beschreibung
2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride (CMSNC) is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of detergents, dyes, and other industrial chemicals. CMSNC is a versatile reagent that can be used in a variety of reactions such as the Michael addition, the Henry reaction, and the conjugate addition reaction. It has been used extensively in the synthesis of a variety of compounds, including nucleosides and nucleotides, amino acids, peptides, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride has been used in the synthesis of new sulfonamide derivatives with potential antimicrobial activities. A study by Kumar et al. (2020) demonstrates the synthesis of 4-chloro-3-nitrobenzene sulfonamide derivatives from 4-chloro-3-nitrobenzene sulfonyl chloride. These compounds showed promising antimicrobial activities and binding affinity towards DNA Gyrase-A, suggesting their potential as antimicrobial agents (Kumar et al., 2020).
Kinetic Studies in Chemical Reactions
The compound has also been studied for its role in kinetic reactions. Caddy et al. (1972) investigated the chlorine-isotopic exchange between lithium chloride and nitro-derivatives of chlorobenzene, including this compound. Their findings contribute to a deeper understanding of the reaction mechanisms and kinetics in organic chemistry (Caddy et al., 1972).
Structural and Physical Properties Analysis
In the field of structural chemistry, Petrov et al. (2009) conducted a study on the structure of the 4-nitrobenzene sulfonyl chloride molecule, which is closely related to this compound. This research provides insight into the molecular structure and internal rotation barriers of sulfonyl chloride compounds, enhancing our understanding of their physical and chemical properties (Petrov et al., 2009).
Advanced Oxidation Processes
Yuan et al. (2011) explored the effects of chloride ion on the degradation of dyes in advanced oxidation processes. They observed the formation of chlorinated aromatic compounds, including ones related to nitrobenzene derivatives. This research highlights the environmental implications and potential applications of these compounds in wastewater treatment (Yuan et al., 2011).
Biochemische Analyse
Biochemical Properties
2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound can react with amino groups in proteins, leading to the formation of sulfonamide bonds. These interactions can alter the activity and function of the target biomolecules, making this compound a valuable tool in biochemical studies .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of key signaling proteins can disrupt normal cellular communication, leading to altered cellular responses. Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group in the compound reacts with nucleophilic groups, such as amino and hydroxyl groups, in proteins and enzymes. This reaction results in the formation of stable sulfonamide or sulfonate bonds, leading to enzyme inhibition or activation. These modifications can also cause changes in gene expression by altering the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. These effects include sustained changes in protein activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At high doses, it can lead to adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical modifications without causing harmful side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular biomolecules, affecting metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can also influence its overall bioavailability and activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, its accumulation in the endoplasmic reticulum can enhance its interactions with proteins involved in protein folding and modification .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the presence of specific amino acid sequences can direct the compound to the nucleus, where it can interact with nuclear proteins and influence gene expression. Similarly, modifications such as phosphorylation can affect the compound’s localization and activity within the cell .
Eigenschaften
IUPAC Name |
2-chloro-3-methyl-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c1-4-2-5(10(11)12)3-6(7(4)8)15(9,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAANHICTIQCKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



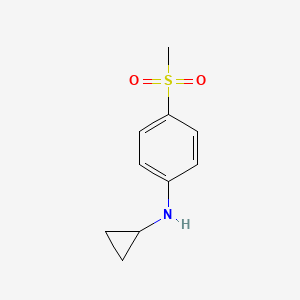
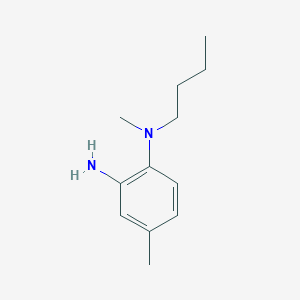
![5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1418471.png)
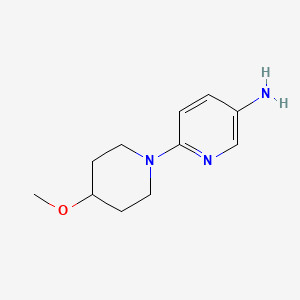

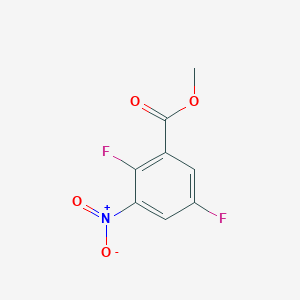
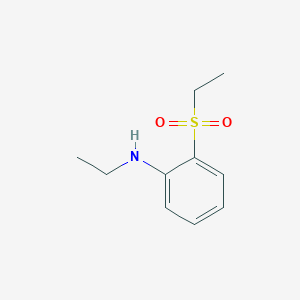

![2-Methyl-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B1418481.png)
